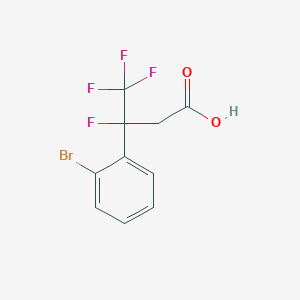
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound that features a bromophenyl group and a tetrafluorobutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acid Derivatives: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets and pathways The bromophenyl group can engage in various chemical interactions, while the tetrafluorobutanoic acid moiety can influence the compound’s overall reactivity and stability
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the tetrafluorobutanoic acid moiety.
3-(3-Bromophenyl)propionic acid: Similar structure with the bromine atom positioned differently on the phenyl ring.
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid derivatives: Various derivatives with modifications to the functional groups.
Uniqueness
This compound is unique due to the presence of both the bromophenyl group and the tetrafluorobutanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H7BrF4O2 |
|---|---|
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
InChI-Schlüssel |
QLROWZXNOWVWSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)

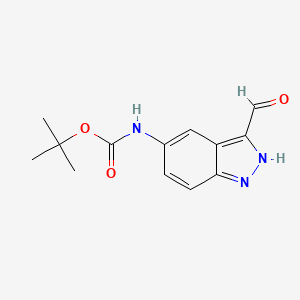
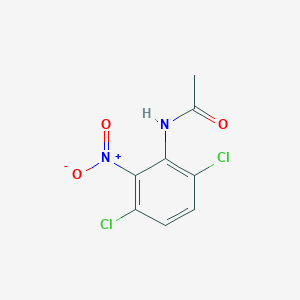
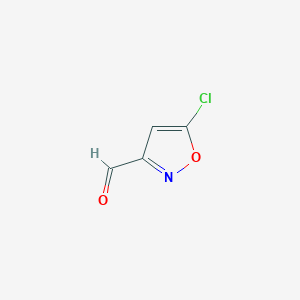
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
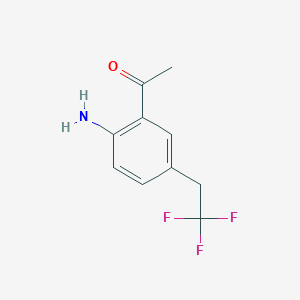
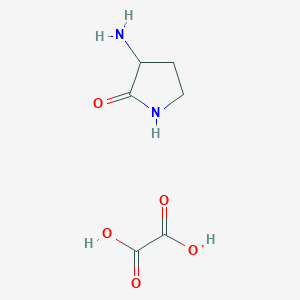

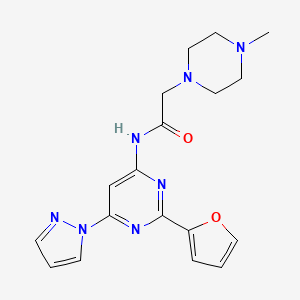
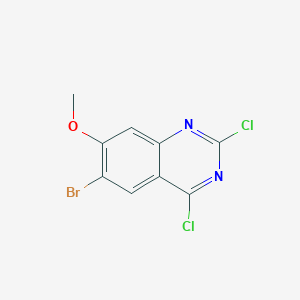
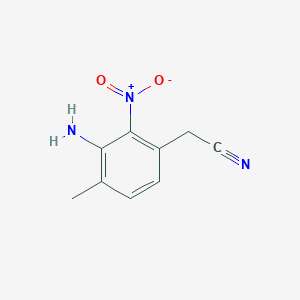
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
